molecular formula C20H21N5O4S B2485310 N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide CAS No. 946273-86-5

N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2485310
CAS No.: 946273-86-5
M. Wt: 427.48
InChI Key: XLHGQCTWWKUGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is part of the sulfonamide class, which is well-documented for its diverse biological activities, including serving as enzyme inhibitors . Sulfonamides are recognized for their potential in targeting enzymes like urease and cyclooxygenase-2 (COX-2), which are implicated in inflammatory conditions and various bacterial infections . The core structure of this compound, featuring a pyrimidine ring and acetamide group, is commonly found in molecules designed for therapeutic agent development. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex drug-like molecules, particularly in the development of multi-target agents through conjugate synthesis strategies . Its molecular formula is C13H14N4O4S and it has a molecular weight of 322.34 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-13-21-19(12-20(22-13)29-3)24-16-4-6-17(7-5-16)25-30(27,28)18-10-8-15(9-11-18)23-14(2)26/h4-12,25H,1-3H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHGQCTWWKUGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

This compound has been extensively studied for its potential as an enzyme inhibitor and therapeutic agent . The presence of functional groups such as methoxy and amino enhances its interaction with biological targets, leading to modulation of enzyme activity and other cellular processes.

Enzyme Inhibition Studies

Research indicates that N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown its efficacy against:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can aid in managing Type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase : Inhibiting this enzyme may have implications for treating neurodegenerative diseases such as Alzheimer's disease (AD) .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Its ability to modulate signaling pathways involved in tumor growth makes it a candidate for further exploration as an anticancer agent.

Case Studies on Antitumor Activity

Recent studies have evaluated the cytotoxic effects of similar sulfonamide derivatives on various cancer cell lines. For example:

  • Compounds derived from sulfonamide frameworks have demonstrated significant activity against breast, colon, and cervical cancer cells .
  • The design of hybrid molecules combining sulfonamide structures with other pharmacophores has shown enhanced antitumor activity through mechanisms such as apoptosis induction and inhibition of angiogenesis .

Mechanistic Insights

Understanding the mechanism of action is essential for optimizing the therapeutic potential of this compound. Interaction studies often utilize techniques like:

  • Molecular docking : This computational method helps predict how the compound binds to target enzymes or receptors.
  • In vitro assays : These experiments assess the biological activity and efficacy of the compound against specific targets.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Reaction of 6-methoxy-2-methylpyrimidine derivatives with appropriate sulfonamide precursors.
  • Derivatization with acetamide functionalities to yield the final product.

These synthetic strategies are crucial for developing analogs with improved potency and selectivity against biological targets.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayImplications
Enzyme Inhibitionα-glucosidaseManagement of T2DM
Enzyme InhibitionAcetylcholinesterasePotential treatment for AD
Antitumor ActivityVarious cancer cell linesCytotoxic effects in multiple cancers
Mechanistic StudiesMolecular dockingBinding affinity predictions

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound 8 () :
  • Structure: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
  • Key Differences :
    • Pyrimidine substitution: 4-methylpyrimidin-2-yl vs. the target's 6-methoxy-2-methylpyrimidin-4-yl .
    • Additional 2,6-dichlorophenyl substituent on the benzamide moiety.
  • Properties: Melting point: 168–173°C; Rf = 0.79 (solvent: ethyl acetate/methanol/hexane/dichloromethane).
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide () :
  • Structure: Features a 2,6-dimethylpyrimidin-4-yl sulfamoyl group and a 4-propanoylphenoxy side chain.
  • Key Differences: Pyrimidine substituents: 2,6-dimethyl vs. 6-methoxy-2-methyl in the target. Presence of a propanoylphenoxy group instead of a simple acetamide.
  • Applications : Investigated in drug discovery libraries (e.g., ZINC3318974), highlighting its relevance in oncology and metabolic disorders .

Compounds with Isoxazole or Pyrazole Heterocycles

Compound 9 () :
  • Structure: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide.
  • Key Differences :
    • Heterocycle: 5-methylisoxazol-3-yl replaces the pyrimidine core.
    • Retains the sulfamoyl-phenyl-acetamide backbone.
  • Properties :
    • Melting point: 165–167°C; similar Rf (0.81) to Compound 6.
    • Comparable urease inhibition but lower yield (67.9% vs. 70.2% for Compound 8) .
Pyrazole-Sulfonamide Hybrids () :
  • Example: 3-Amino-1-(substituted)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide.
  • Key Differences :
    • Core heterocycle: Pyrazole instead of pyrimidine.
    • Pyridin-2-yl sulfamoyl group vs. the target’s pyrimidinyl group.
  • Applications : Exhibited anticancer activity against colon cancer (IC50 values <10 µM), linked to apoptosis induction .

Sulfonamide-Acetamide Derivatives with Varied Substituents

N-(4-((((Phenylmethyl)amino)(2-propynylamino)methylene)amino)sulfonyl)phenyl)acetamide () :
  • Structure : Contains a propargyl-benzylguanidine group attached to the sulfamoyl moiety.
  • Key Differences: Complex guanidine side chain vs. the target’s pyrimidine-amino-phenyl linkage.
Sulfanitran () :
  • Structure: N-(4-(((4-Nitrophenyl)amino)sulfonyl)phenyl)acetamide.
  • Key Differences :
    • 4-Nitrophenyl substituent instead of pyrimidine.
  • Applications : Historically used as a coccidiostat in veterinary medicine, emphasizing the role of nitro groups in antimicrobial activity .

Antiviral Pyrimidine Derivatives ()

  • Example: N-{4-[N-(4-{[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide (12ba).
  • Key Differences: Incorporates a thieno[3,2-d]pyrimidine core and cyclohexyl group.
  • Applications : Reported as an HIV inhibitor (IC50 = 33 nM), demonstrating how fused heterocycles enhance antiviral potency .

Preparation Methods

Acetylation of Aniline

The synthesis begins with the acetylation of aniline to form acetanilide, a protective measure for the amine group.

Procedure :
Aniline is treated with acetic anhydride in toluene at 100°C for 2 hours, achieving quantitative yield.
$$
\text{Aniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Toluene, 100°C}} \text{Acetanilide} + \text{CH}_3\text{COOH}
$$

Key Data :

Parameter Value
Yield 100%
Reaction Time 2 hours
Temperature 100°C

Sulfonation with Chlorosulfonic Acid

Acetanilide undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Procedure :
Acetanilide is added dropwise to chlorosulfonic acid at 0–5°C, followed by stirring at room temperature for 4 hours. The intermediate sulfonic acid is then treated with thionyl chloride to generate the sulfonyl chloride.
$$
\text{Acetanilide} + \text{ClSO}3\text{H} \rightarrow \text{4-Acetamidobenzenesulfonic acid} \xrightarrow{\text{SOCl}2} \text{4-Acetamidobenzenesulfonyl chloride}
$$

Key Data :

Parameter Value
Solvent Chlorosulfonic acid
Temperature 0–5°C (initial)
Workup Precipitation in ice-water

Synthesis of 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline (Intermediate B)

Preparation of 6-Methoxy-2-methylpyrimidin-4-amine

The pyrimidine core is synthesized via cyclocondensation of a β-diketone derivative with guanidine.

Procedure :
A mixture of methyl 3-methoxyacetoacetate and guanidine hydrochloride is refluxed in ethanol with sodium ethoxide as a base. The reaction proceeds via enamine formation and cyclization.
$$
\text{Methyl 3-methoxyacetoacetate} + \text{Guanidine} \xrightarrow{\text{EtOH, NaOEt}} \text{6-Methoxy-2-methylpyrimidin-4-amine}
$$

Key Data :

Parameter Value
Yield 65–75%
Reaction Time 6–8 hours
Purification Recrystallization (EtOH)

Coupling with 4-Fluoronitrobenzene

The pyrimidine amine undergoes nucleophilic aromatic substitution with 4-fluoronitrobenzene to introduce the nitroaryl group.

Procedure :
6-Methoxy-2-methylpyrimidin-4-amine and 4-fluoronitrobenzene are heated in DMF at 120°C with K2CO3 as a base. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon.
$$
\text{6-Methoxy-2-methylpyrimidin-4-amine} + \text{4-Fluoronitrobenzene} \rightarrow \text{4-Nitro-N-(6-methoxy-2-methylpyrimidin-4-yl)aniline} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Intermediate B}
$$

Key Data :

Parameter Value
Catalyst Pd/C (10 wt%)
Reduction Time 3 hours
Yield (Nitro to Amine) 85–90%

Coupling of Intermediates A and B

Sulfonamide Bond Formation

Intermediate A reacts with Intermediate B in a nucleophilic substitution to form the sulfamoyl bridge.

Procedure :
4-Acetamidobenzenesulfonyl chloride (1.2 equiv) is added to a solution of Intermediate B in dry dichloromethane with pyridine as an acid scavenger. The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{CH}2\text{Cl}2, \text{Pyridine}} \text{Target Compound}
$$

Optimization Insights :

  • Excess sulfonyl chloride ensures complete conversion.
  • Lower temperatures minimize side reactions (e.g., sulfonate ester formation).

Key Data :

Parameter Value
Yield 70–75%
Reaction Scale 1–10 mmol
Purity (HPLC) >95%

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation of Preformed Acetamide-Pyrimidine Derivatives

An alternative strategy involves pre-forming the acetamide-pyrimidine conjugate before sulfonation. However, this method suffers from regioselectivity challenges during sulfonation, leading to mixtures of ortho and para products.

Solid-Phase Synthesis

Immobilizing Intermediate B on Wang resin enables stepwise coupling with sulfonyl chlorides. While this approach simplifies purification, it requires specialized equipment and offers no significant yield improvement.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.2 (s, 1H, SO2NH), 8.4 (s, 1H, pyrimidine-H), 7.8–7.6 (m, 4H, aryl-H), 6.9 (s, 1H, pyrimidine-H), 3.8 (s, 3H, OCH3), 2.4 (s, 3H, CH3), 2.1 (s, 3H, COCH3).
  • HRMS (ESI+) : m/z calculated for C21H22N4O4S [M+H]+: 427.1389; found: 427.1385.

Purity and Stability

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H2O:MeCN).
  • Stability : Stable at 25°C for 6 months under inert atmosphere.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replacing chlorosulfonic acid with sulfur trioxide in sulfonation reduces corrosivity and waste.
  • Continuous flow reactors enhance throughput in the pyrimidine cyclocondensation step.

Environmental Impact

  • Solvent recovery systems (e.g., toluene from acetylation) reduce ecological footprint.
  • Catalytic hydrogenation for nitro reduction minimizes heavy metal waste.

Q & A

Q. What are the optimal synthetic routes for N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Coupling of 4-aminophenylsulfonamide with 6-methoxy-2-methylpyrimidin-4-amine under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C) .
  • Step 2 : Acetylation of the intermediate using acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetamide group . Key optimizations include controlling temperature (±2°C precision) and solvent polarity to minimize side reactions. Purity is validated via HPLC (>95%) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl signals (δ ~168 ppm) .
  • IR : Confirms sulfamoyl (S=O stretch ~1350 cm⁻¹) and acetamide (N–H bend ~1550 cm⁻¹) functional groups .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrimidine-sulfamoyl core (e.g., C–N–S bond angles ~120°) .

Q. How can researchers evaluate the compound’s preliminary biological activity in vitro?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates and IC₅₀ calculations .
  • Cellular viability tests : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with dose-response curves (1–100 µM range) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify affinity (KD) for receptors like EGFR or VEGFR .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., NIH LINCS guidelines) to control for variables like cell passage number or assay temperature .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
  • Orthogonal validation : Confirm activity via dual methods (e.g., SPR and isothermal titration calorimetry) to rule out false positives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17) to map binding poses of the pyrimidine-sulfamoyl core .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to assess hydrogen bonding with catalytic residues .
  • ADME prediction : SwissADME estimates logP (~2.5) and BBB permeability to prioritize analogs with improved pharmacokinetics .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Polymorphism : Screen crystallization solvents (e.g., DMSO/water vs. ethanol) to isolate stable monoclinic or triclinic forms .
  • Disorder : Apply SHELXL refinement with anisotropic displacement parameters for sulfamoyl and acetamide groups .
  • Data quality : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) for weakly diffracting crystals .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours; monitor degradation via LC-MS .
  • Light/thermal stability : Store at 4°C, 25°C, and 40°C with/without light exposure; quantify half-life (t₁/₂) using Arrhenius plots .

Q. What analytical workflows validate purity in multi-step syntheses?

  • In-line monitoring : ReactIR tracks intermediate formation (e.g., sulfamoyl coupling in real-time) .
  • Orthogonal techniques : Combine TLC (Rf = 0.3 in ethyl acetate/hexane), HPLC (C18 column, 220 nm), and HRMS (m/z [M+H]⁺ calc. 487.1543) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.